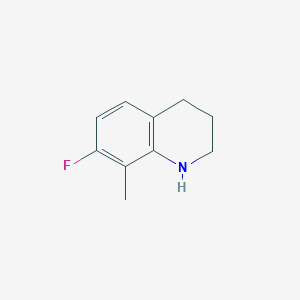

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 1248496-95-8 . It has a molecular weight of 165.21 . The IUPAC name for this compound is 7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline .

Molecular Structure Analysis

The Inchi Code for “7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” is 1S/C10H12FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 .

Physical And Chemical Properties Analysis

“7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” is a liquid at room temperature .

Applications De Recherche Scientifique

Resolution Processes and Kinetics

- Unusual Phenomena in Resolution : The resolution of closely related compounds like 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has exhibited strong kinetics and solvent dependence. This highlights the importance of solvent choice and reaction kinetics in the resolution of complex organic compounds, relevant for industrial-scale production (Bálint et al., 2002).

Synthesis and Configuration

- Synthesis of Derivatives : Synthesizing derivatives like flumequine from FTHQ demonstrates the utility of such compounds in creating optically active pharmaceuticals. The resolution of racemic FTHQ and the establishment of configurations via X-ray structures play a crucial role in this process (Bálint et al., 1999).

Enantioselective Separation

- Supercritical Fluid Extraction : The enantiomers of FTHQ were successfully separated using supercritical fluid extraction with carbon dioxide, underscoring the potential of this method in enantioselective separation of complex organic molecules (Kmecz et al., 2001).

Antibacterial Activities

- Antibacterial Quinolones Synthesis : The synthesis of substituted 4-oxoquinoline-3-carboxylic acids, including derivatives of 7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline, showed significant antibacterial activity against various bacteria, indicating their potential in developing new antibacterial agents (Miyamoto et al., 1990).

Chemical Transformations and Applications

- Novel Synthesis Methods : The synthesis of 8-fluoro-3,4-dihydroisoquinoline from similar compounds and its subsequent transformation into various derivatives underscores the versatility of tetrahydroquinolines in creating potential central nervous system drug candidates (Hargitai et al., 2018).

Optimization of Selectivity and Potency

- Balancing pKa and Steric Effects : Research on 3-methyl-1,2,3,4-tetrahydroisoquinolines, related to the compound , highlights the intricate balance between steric and pKa properties in the design of selective and potent pharmacological agents (Grunewald et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary targets of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound belongs to the class of tetrahydroquinolines, which have been used in the synthesis of various bioactive compounds . .

Mode of Action

The mode of action of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is not well-studied. As a tetrahydroquinoline derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. The presence of a fluorine atom may enhance the compound’s binding affinity and selectivity towards its targets .

Biochemical Pathways

Tetrahydroquinoline derivatives have been implicated in various biological processes, but the specific pathways influenced by this compound remain to be elucidated .

Pharmacokinetics

The presence of a fluorine atom may enhance the compound’s metabolic stability and bioavailability .

Propriétés

IUPAC Name |

7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBPWLFCGPTSIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NCCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)

![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)

![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2428115.png)

![7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide](/img/structure/B2428120.png)